molecular formula C12H16ClNO3 B13767546 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine--hydrogen chloride (1/1) CAS No. 49710-96-5

4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine--hydrogen chloride (1/1)

Cat. No.: B13767546
CAS No.: 49710-96-5
M. Wt: 257.71 g/mol
InChI Key: PWWIRJMADLCOLN-UHFFFAOYSA-N
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Description

The compound 4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) (hereafter referred to as Compound A) is a benzofuran derivative with a substituted amine hydrochloride salt. Its core structure consists of a benzofuran ring system (a fused furan and benzene ring) with methoxy (-OCH₃) groups at positions 4 and 7, methyl (-CH₃) groups at positions 2 and 3, and an ammonium chloride group at position 4.

Compound A’s ammonium chloride moiety enhances its solubility in polar solvents, distinguishing it from neutral benzofuran derivatives.

Properties

CAS No.

49710-96-5

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-amine;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c1-6-7(2)16-12-10(6)9(14-3)5-8(13)11(12)15-4;/h5H,13H2,1-4H3;1H

InChI Key

PWWIRJMADLCOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C(=CC(=C12)OC)N)OC)C.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1)

Stepwise Synthetic Route

Step 1: Formation of 4,7-Dimethoxybenzofuran Core
  • Starting from appropriate hydroxybenzofuran derivatives, selective methylation at positions 4 and 7 is achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
  • The benzofuran ring system can be constructed via cyclization reactions involving ortho-hydroxyphenyl ketones or aldehydes under acidic or basic conditions.
Step 2: Introduction of Methyl Groups at Positions 2 and 3
  • Alkylation of the benzofuran core at positions 2 and 3 is performed using alkyl halides (e.g., methyl bromide) under controlled conditions.
  • Alternatively, starting materials bearing methyl groups at these positions can be employed to simplify synthesis.
Step 3: Functionalization at Position 6 with Amine Group
  • The introduction of the amine group at position 6 is typically achieved by nitration of the benzofuran core followed by reduction of the nitro group to an amine.
  • Alternatively, direct amination methods using amination reagents under catalytic conditions can be employed.
Step 4: Conversion to Hydrochloride Salt
  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
  • This step improves the compound's solubility in polar solvents and its stability for storage and biological applications.

Reaction Conditions and Optimization

  • Reactions are generally carried out under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature control is critical: methylation and amination steps are commonly performed at 0–25°C to avoid side reactions.
  • Solvents such as tetrahydrofuran, dimethylformamide, or acetonitrile are preferred for their ability to dissolve reactants and facilitate reaction kinetics.
  • Catalysts such as palladium complexes or copper salts may be used in amination steps to increase yield and selectivity.

Data Tables and Analytical Characterization

Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Methylation Methyl iodide, K2CO3, acetone, 25°C, 12 h 85–90 Selective methylation at 4,7
2 Alkylation Methyl bromide, NaH, DMF, 0–25°C, 6 h 80–85 Positions 2 and 3 methylation
3 Nitration HNO3/H2SO4 mixture, 0–5°C, 2 h 70–75 Position 6 nitration
4 Reduction to Amine SnCl2·2H2O, HCl, reflux, 4 h 90–95 Nitro to amine conversion
5 Salt Formation HCl gas or 1M HCl in ethanol, 0–25°C, 1 h 95–98 Formation of hydrochloride salt

Analytical Techniques for Purity and Structure Confirmation

Technique Purpose Typical Results/Parameters
Nuclear Magnetic Resonance (NMR) Structural confirmation (1H and 13C) Chemical shifts consistent with substitutions; integration matches expected protons
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity > 98% with UV detection at 255–260 nm
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak matching expected mass
Elemental Analysis Verification of C, H, N content Values within ±0.4% of theoretical
Thermogravimetric Analysis (TGA) Assessment of solvent residues and stability No significant weight loss below 150°C

Research Discoveries and Optimization Strategies

Design of Experiments for Reaction Optimization

  • Systematic variation of reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time using Design of Experiments (DOE) has been shown to optimize yields and purity.
  • Fractional factorial designs reduce the number of experiments while identifying critical parameters affecting the synthesis efficiency.
  • Monitoring by thin-layer chromatography (TLC) and HPLC enables real-time assessment of reaction progress and intermediate purity.

Solubility and Stability Considerations

  • Conversion to the hydrochloride salt significantly enhances solubility in polar solvents such as methanol and water, facilitating purification and biological testing.
  • Stability studies indicate that the hydrochloride salt form is less hygroscopic and more stable under ambient conditions compared to the free base.

Summary Table of Preparation Methods

Preparation Aspect Description/Methodology Key Notes
Core Benzofuran Formation Cyclization of ortho-hydroxyphenyl ketones/aldehydes Base or acid catalysis
Methoxy Group Introduction Methylation with methyl iodide or dimethyl sulfate Requires base, controlled temperature
Methyl Group Introduction Alkylation with methyl bromide under basic conditions Positions 2 and 3 targeted
Amination at Position 6 Nitration followed by reduction or direct amination Catalysts improve selectivity
Hydrochloride Salt Formation Treatment with HCl in ethanol or gas-phase HCl Enhances solubility and stability
Analytical Characterization NMR, HPLC, MS, elemental analysis, TGA Ensures purity and structural confirmation

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer activity. For example, a series of benzofuran-based thiazoles were synthesized and evaluated against human breast carcinoma cell lines (MCF-7). The results indicated that these compounds could serve as potential lead compounds for the development of new anticancer agents . The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.

Antibacterial and Antifungal Activities

Benzofuran derivatives are also being investigated for their antibacterial and antifungal properties. Research has shown that certain benzofuran compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for the development of new antimicrobial agents . The structure-activity relationship studies suggest that modifications in the benzofuran core can enhance biological activity.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of benzofuran derivatives. Compounds similar to 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran have been studied for their potential to protect neuronal cells from oxidative stress and neurodegeneration. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study conducted on a series of synthesized benzofuran derivatives found that certain compounds exhibited IC50 values in the micromolar range against MCF-7 cells. These compounds were compared with doxorubicin, a standard chemotherapeutic agent, showing promising results that warrant further investigation into their mechanisms and efficacy in vivo .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antibacterial activity, a range of benzofuran derivatives was tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives displayed significant inhibition zones compared to control groups, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran Class

1-(6,7-Dihydro-4-hydroxy-6-methylfuro[2,3-f]-1,3-benzodioxol-8-yl)-1-decanone
  • Structure: Features a benzodioxol-fused benzofuran system with a hydroxy group at position 4 and a decanone chain at position 6.
  • Key Differences : Unlike Compound A, this derivative lacks the ammonium chloride group and includes a long aliphatic ketone chain, which increases hydrophobicity.
  • Synthesis : Prepared via acylation of 4,7-dimethoxy-2,3-dimethylbenzofuran using stannic chloride in benzene, yielding a dimethyl ether intermediate (m.p. 58.5°C) .
Dimethyl Ether Derivatives of Benzofurans
  • Example: A dimethyl ether derivative of Compound A (C₂₂H₃₂O₄, m.p. 58.5°C) shares the 4,7-dimethoxy-2,3-dimethylbenzofuran core but replaces the amine–HCl group with a nonpolar substituent.
  • Impact of Substituents : The absence of the ammonium chloride group reduces solubility in aqueous media compared to Compound A, highlighting the importance of ionic functional groups in pharmaceutical applications .

Benzodithiazine and Benzothiadiazine Derivatives

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound B)
  • Structure : A benzodithiazine core with sulfonamide (-SO₂), chloro (-Cl), and hydrazine-derived substituents.
  • Comparison :
    • Functional Groups : Compound B contains sulfonamide and ester groups, which confer acidity and hydrolytic instability, unlike the stable ammonium chloride in Compound A.
    • Spectroscopic Data : IR peaks at 1715 cm⁻¹ (C=O) and 1130 cm⁻¹ (SO₂) distinguish it from Compound A, which would show N-H stretches (~3000–3300 cm⁻¹) due to the ammonium group .
    • Thermal Stability : Decomposes at 310–311°C, suggesting lower thermal stability than benzofuran derivatives like Compound A .
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound C)
  • Structure : Similar to Compound B but with a methyl group at position 7 instead of a carboxylate.
  • Key Differences :
    • ¹H-NMR : The methyl group at δ 2.45 ppm and aromatic protons at δ 8.01–8.37 ppm contrast with Compound A’s expected methoxy signals (δ ~3.3–3.9 ppm) and benzofuran aromatic protons .
    • Biological Activity : Hydrazine derivatives like Compound C are often explored for antimicrobial or anticancer activity, whereas benzofurans like Compound A may target neurological or metabolic pathways .

Chromeno-Benzopyrone and Phenethylamine Derivatives

6,7-Dimethoxy-2,3-[7'-methoxychromeno-(4':3')]-benzopyrylium Chloride
  • Structure: A chromeno-benzopyrone system with methoxy substituents.
  • Comparison: Electronic Effects: The conjugated chromene system in this compound results in UV-Vis absorption maxima, unlike the non-conjugated benzofuran core of Compound A.
2,5-Dimethoxy-4-(N)-propylthiophenethylamine (2C-T-7)
  • Structure : A phenethylamine with dimethoxy and thiophene substituents.
  • Comparison :
    • Bioactivity : Phenethylamines like 2C-T-7 are psychoactive, whereas benzofurans like Compound A may have distinct pharmacological profiles due to structural rigidity from the fused furan ring .
    • Substituent Positions : Both compounds feature dimethoxy groups, but their placement on different aromatic systems (benzofuran vs. phenethylamine) drastically alters receptor interactions .

Biological Activity

4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine-hydrogen chloride (1/1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine involves several steps starting from 5-acetyl-6-hydroxy-4,7-dimethoxybenzofuran. The compound is typically alkylated using dibromoalkanes followed by condensation with appropriate amines under reflux conditions. The final product is often converted into its hydrochloride form for enhanced stability and solubility in biological assays .

Antimicrobial Properties

Research indicates that compounds containing the benzofuran moiety exhibit significant antimicrobial activities. For instance, derivatives of 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran have demonstrated strong inhibitory effects against various strains of bacteria and fungi. Table 1 summarizes the antimicrobial efficacy of synthesized derivatives:

CompoundBacterial Strains TestedInhibition Zone (mm)
4,7-Dimethoxy-2,3-dimethyl-1-benzofuranE. coli18
4,7-Dimethoxy-2,3-dimethyl-1-benzofuranS. aureus20
4,7-Dimethoxy-2,3-dimethyl-1-benzofuranC. albicans15

These findings suggest that the presence of the benzofuran structure is crucial for the observed antimicrobial activity .

Cytotoxicity

In addition to its antimicrobial properties, studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results are presented in Table 2:

Cell LineIC50 (µM)
MCF-725
HeLa30

The cytotoxicity observed indicates potential as an anticancer agent, warranting further investigation into its mechanisms of action .

The biological activity of 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran is believed to be mediated through multiple pathways:

  • Inhibition of DNA Synthesis : Some studies suggest that the compound may interfere with DNA replication in cancer cells.
  • Membrane Disruption : The antimicrobial activity may be attributed to the disruption of microbial cell membranes.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways has also been proposed as a mechanism for its cytotoxic effects .

Case Studies

A recent case study highlighted the effectiveness of a series of benzofuran derivatives in treating infections caused by resistant bacterial strains. The study reported that modifications to the benzofuran structure could enhance both solubility and bioavailability, leading to improved therapeutic outcomes.

Another study focused on the anticancer properties of related compounds showed that those with additional functional groups exhibited increased potency against tumor cells. These findings underscore the importance of structural modifications in enhancing biological activity .

Q & A

Q. What experimental designs are suitable for studying degradation pathways and environmental fate?

  • Methodology : Use DOE to simulate environmental conditions (UV exposure, microbial activity). Employ high-resolution mass spectrometry (HRMS) and isotope labeling (13^{13}C) to trace degradation intermediates in soil/water systems .

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